molecular formula C17H16N2O3 B2526573 4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921890-81-5

4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2526573
CAS RN: 921890-81-5
M. Wt: 296.326
InChI Key: QJKCKBVSZBJXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multi-step reactions, including esterification, intramolecular cyclization, and amidation. For instance, the synthesis of a CCR5 antagonist described in one study involves esterification followed by a Claisen-type reaction and a Suzuki–Miyaura coupling, concluding with hydrolysis and amidation steps . This suggests that the synthesis of the compound might also involve similar synthetic strategies, particularly if it is intended for use as a pharmacologically active agent.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their biological activity. For example, the introduction of heteroaromatic rings such as the 1H-indazole ring has been shown to substantially increase the activity of serotonin-3 (5-HT3) receptor antagonists . The molecular conformation, such as the half-chair conformation of the tetrahydrobenzo[b]thiophen ring, can also play a crucial role in the compound's properties and interactions . Therefore, the molecular structure of "this compound" would likely be a key factor in its function and potential applications.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of substituents on the aromatic rings, which can lead to different modes of supramolecular aggregation. For example, various substituents on the benzamide ring result in different hydrogen bonding patterns and π-π stacking interactions, affecting the overall stability and reactivity of the molecules . These interactions are essential for understanding the chemical behavior of such compounds under physiological conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and the nature of their substituents. The presence of disordered structures, as seen in some benzamide derivatives, can affect the crystallinity and, consequently, the physical properties of these compounds . Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are crucial for the development of therapeutically relevant compounds and would need to be thoroughly investigated for "this compound".

Scientific Research Applications

Related Research Insights

  • Arginine Vasopressin (AVP) Antagonists

    Studies have explored compounds with similar structural motifs for their role as non-peptide AVP antagonists. For instance, compounds like OPC-31260 have been investigated for their potential to induce water diuresis and improve hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), showcasing the pharmacological interest in this chemical structure for addressing fluid balance disorders (Saito et al., 1997).

  • Vasopressin Receptor Antagonists

    Similarly, YM087, a dual V1/V2 receptor antagonist, reflects the ongoing research into compounds that can manage conditions such as hyponatremia by modulating the vasopressin pathway, highlighting the therapeutic promise of targeting vasopressin receptors with structurally innovative molecules (Burnier et al., 1999).

  • Orexin Receptor Antagonists

    The development of molecules like SB-649868, targeting orexin receptors, illustrates the broader pharmacological applications of compounds within this structural class for treating conditions like insomnia. Such studies underscore the versatility of this chemical framework for modulating key biological receptors involved in sleep regulation (Renzulli et al., 2011).

properties

IUPAC Name

4-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-2-4-12(5-3-11)16(20)19-13-6-7-15-14(10-13)17(21)18-8-9-22-15/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKCKBVSZBJXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.